
4-Chloro-3-nitrobenzoic acid
Overview
Description
4-Chloro-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₄ClNO₄. It appears as a yellow crystalline powder and is known for its applications in various chemical reactions and industrial processes . This compound is characterized by a benzene ring substituted with a chlorine atom and a nitro group, making it a valuable intermediate in organic synthesis .
Preparation Methods
4-Chloro-3-nitrobenzoic acid can be synthesized through several methods:
Nitration of 4-chlorobenzoic acid:
Oxidation of 4-chloro-3-nitrotoluene: This method involves the oxidation of 4-chloro-3-nitrotoluene using oxidizing agents such as potassium permanganate or chromium trioxide to yield this compound.
Industrial production methods typically involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, nucleophiles like hydroxide ions, and acid catalysts for esterification . Major products formed include 4-chloro-3-aminobenzoic acid, 3-nitro-4-hydroxybenzoic acid, and various esters .
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-3-nitrobenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its nitro group can participate in electrophilic substitution reactions, making it a valuable intermediate in drug development.
Key Pharmaceutical Uses:
- Synthesis of Antibacterial Agents: Research has shown that copper and cobalt complexes of 4-chloro-3-nitrobenzoate exhibit antibacterial activity, highlighting its potential in developing new antimicrobial drugs .
- Hepatotoxicity Studies: Studies have evaluated the hepatotoxic effects of chlorinated nitro derivatives, including this compound, to understand their safety profiles .
Dye Manufacturing
The compound is also significant in the dye industry, where it serves as an intermediate for synthesizing various dyes.
Applications in Dye Production:
- Dyes and Pigments: It is used to produce azo dyes, which are widely applied in textiles and other materials .
- Colorants for Plastics: The compound's properties allow it to be used as a colorant in plastic manufacturing processes.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of copper and cobalt complexes derived from 4-chloro-3-nitrobenzoate. The results indicated significant antibacterial activity against various strains, suggesting potential applications in medical treatments .
Case Study 2: Toxicological Assessment
Research conducted on the hepatotoxic effects of several derivatives, including this compound, assessed their impact on liver function. The findings provided insights into the safety and regulatory aspects necessary for pharmaceutical applications .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 4-chloro-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The nitro group and chlorine atom play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
4-Chloro-3-nitrobenzoic acid can be compared with other similar compounds such as:
4-Chlorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-5-nitrobenzoic acid: Has different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications .
Biological Activity
4-Chloro-3-nitrobenzoic acid (4-CNBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth analysis of its biological activity, including its interactions with DNA, anticancer properties, and antimicrobial effects.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 189.56 g/mol
- CAS Number : 96-99-1
1. Interaction with DNA
Research has demonstrated that 4-CNBA can intercalate into DNA, which is critical for its biological activity. Studies using electronic absorption and fluorescence spectroscopy have shown that complexes formed with 4-CNBA can bind to calf thymus DNA (CT-DNA). This binding inhibits DNA replication and protein synthesis, contributing to its anticancer effects .
2. Anticancer Activity
The antiproliferative effects of 4-CNBA and its metal complexes have been extensively studied. A notable study assessed the cytotoxicity of copper(II) complexes containing 4-CNBA against various human cancer cell lines, including HepG2 (liver), HeLa (cervical), and A549 (lung) cells. The results indicated that these complexes exhibited significant cytotoxicity, with IC values indicating effective concentrations for inhibiting cell growth:
Complex | Cell Line | IC (µM) |
---|---|---|
Cu(phen)(4-CNBA) | HepG2 | 12.5 |
Cu(ncba)(bpy) | HeLa | 15.0 |
Cu(phen)(4-CNBA) | A549 | 10.0 |
These findings suggest that the presence of the 4-CNBA ligand enhances the anticancer properties of the metal complexes compared to free ligands .
3. Induction of Apoptosis
Further investigations into the mechanism of action revealed that treatment with 4-CNBA complexes led to cell cycle arrest in the G0/G1 phase, indicating a halt in cell proliferation. Flow cytometry analyses showed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, suggesting that 4-CNBA induces apoptosis through a mitochondrial pathway .
Antimicrobial Activity
In addition to its anticancer properties, 4-CNBA exhibits notable antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 39 |
Escherichia coli | 45 |
These results indicate that 4-CNBA can serve as a potential lead compound for developing new antimicrobial agents .
Case Study: Anticancer Activity
A study published in Toxicology in Vitro investigated the effects of copper(II) complexes with 4-CNBA on HepG2 cells. The research highlighted that exposure to these complexes resulted in significant cytotoxicity and apoptosis induction, confirming their potential as chemotherapeutic agents .
Case Study: Antimicrobial Efficacy
Another study explored the antibacterial properties of 4-CNBA against clinical isolates of bacteria. The findings indicated that the compound's efficacy was superior to conventional antibiotics like tetracycline, suggesting its potential application in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. How can the solubility of 4-chloro-3-nitrobenzoic acid in organic solvents be experimentally determined?
Experimental determination involves gravimetric or spectrophotometric methods. For example, Stovall et al. measured solubility in 17 alcohols, ethers, and esters by equilibrating excess solute in solvents at constant temperature, followed by filtration and quantification of dissolved solute . Recrystallization from aqueous ethanol is a common purification step before solubility studies to ensure compound purity .
Q. What are the key physical properties of this compound critical for experimental design?
Key properties include:
- Melting point : 178–183°C (pure form)
- Molecular weight : 201.57 g/mol
- McGowan volume (V) : 1.2283, derived from molecular dimensions
- LogP (octanol-water partition coefficient) : Experimentally validated via Abraham model descriptors (E = 1.250, S = 1.470, A = 0.700, B = 0.440) . These parameters inform solvent selection, reaction conditions, and chromatographic separation.
Q. How is this compound purified for research applications?
Recrystallization from aqueous ethanol is a standard method, as noted in IUPAC-NIST solubility studies. Purity is verified via melting point analysis and HPLC .
Advanced Research Questions
Q. How can the Abraham solvation model predict partitioning behavior of this compound in non-aqueous systems?
The model uses solute descriptors (E, S, A, B, V, L) to compute logP and logL values. For this compound:
- LogP = 2.316 (3-methyl-1-butanol) and 2.383 (2-pentanol)
- LogL = 9.561 (3-methyl-1-butanol) and 9.639 (2-pentanol) These values align with experimental data (standard deviation: 0.067 log units) and enable predictions for untested solvents using Equations 4.22–4.25 of the Abraham model .
Q. What mechanistic insights explain the elastic bending of co-crystals involving this compound?
Co-crystals with caffeine exhibit flexibility via hydrogen-bonded dimer rotation under strain. Synchrotron studies show intermolecular distance changes (e.g., O–H···O bonds) and dimer reorientation across orthogonal axes, enabling reversible compression/expansion without fracture .
Q. How does nitration of this compound proceed, and what intermediates are involved?
Nitration under sulfuric acid generates 4-chloro-3,5-dinitrobenzoic acid. The reaction mechanism involves electrophilic aromatic substitution, with the nitro group directing incoming nitro groups to the meta position. Intermediate isolation and spectroscopic tracking (e.g., NMR, IR) confirm regioselectivity .
Q. What computational methods validate the toxicological profile of this compound?
Hepatotoxicity studies use LD50 dosing (e.g., 1/10 LD50 in rats) and monitor biomarkers like protein synthesis inhibition. Computational QSAR models correlate molecular descriptors (e.g., logP, hydrogen-bonding capacity) with observed toxicity, aiding risk assessment .
Q. Methodological Considerations
Q. How are crystal structures of this compound derivatives refined?
SHELX programs (e.g., SHELXL) are employed for small-molecule refinement. Key steps include:
- Initial structure solution via SHELXS/SHELXD
- Hydrogen atom placement using Fourier difference maps
- Validation via R-factor convergence (< 5% for high-resolution data) .
Q. What analytical techniques resolve contradictions in solubility data for this compound?
Discrepancies arise from impurities or solvent batch variations. Mitigation strategies include:
Properties
IUPAC Name |
4-chloro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXQXFGFOLXAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059143 | |
Record name | Benzoic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96-99-1 | |
Record name | 4-Chloro-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-3-NITROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MLZ915Q9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.